m-PEG9-Ms

Description

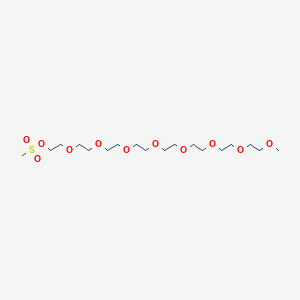

m-PEG9-Ms (methoxy-polyethylene glycol9-mesylate) is a polyethylene glycol (PEG)-based linker compound widely used in bioconjugation, nanoparticle formulation, and drug delivery systems. Structurally, it consists of a methoxy-terminated PEG chain with nine repeating ethylene oxide units and a mesyl (methylsulfonyl) group at the terminal end, enabling nucleophilic substitution reactions with amines, thiols, or hydroxyl groups . Key properties include:

- Molecular Weight: ~452 g/mol (calculated for PEG9 + mesyl group).

- Solubility: Soluble in polar aprotic solvents like DMF and DMSO but insoluble in water due to the hydrophobic mesyl group .

- Applications: Primarily used to functionalize liposomes, polymeric nanoparticles, and proteins to enhance stability, reduce immunogenicity, and prolong circulation time in vitro .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O11S/c1-21-3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-30(2,19)20/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFJPOUIRSKMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG9-Ms typically involves the reaction of methoxy-polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the product. The final product is often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Analyse Des Réactions Chimiques

Types of Reactions

m-PEG9-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group .

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures .

Major Products

The major products formed from these reactions are the corresponding substituted polyethylene glycol derivatives, where the mesyl group is replaced by the nucleophile .

Applications De Recherche Scientifique

m-PEG9-Ms is widely used in scientific research due to its ability to increase the water solubility of compounds. This property makes it valuable in various fields:

Mécanisme D'action

The mechanism by which m-PEG9-Ms exerts its effects is primarily through the mesyl group’s ability to act as a leaving group in nucleophilic substitution reactionsThe hydrophilic polyethylene glycol spacer increases the water solubility of the modified compound, making it more suitable for use in aqueous environments .

Comparaison Avec Des Composés Similaires

m-PEG4-Ms

- Structure : Shorter PEG chain (4 ethylene oxide units) with a terminal mesyl group.

- Molecular Weight : ~268 g/mol.

- Reactivity : Higher reactivity due to reduced steric hindrance compared to m-PEG9-Ms, facilitating faster conjugation kinetics .

- Limitations : Shorter PEG chains offer weaker steric stabilization, leading to faster clearance in vitro .

m-PEG3-OMs

- Structure : PEG3 chain with an orthogonal mesyl group.

- Molecular Weight : ~224 g/mol.

- Functionality : Optimized for small-molecule conjugates where minimal PEGylation is required to preserve target activity.

- Drawbacks: Limited solubility in organic solvents compared to longer PEG analogues .

Functional Analogues: Alternative Terminal Groups

m-PEG9-NHS

m-PEG9-Azide

- Function : Enables click chemistry (e.g., CuAAC with alkynes) for bioorthogonal labeling.

- Applications : Preferred over this compound in complex biological environments where selective conjugation is critical .

Comparative Data Table

| Property | This compound | m-PEG4-Ms | m-PEG3-OMs | m-PEG9-NHS |

|---|---|---|---|---|

| PEG Units | 9 | 4 | 3 | 9 |

| Molecular Weight (g/mol) | ~452 | ~268 | ~224 | ~467 |

| Solubility | DMF, DMSO | DMF, DMSO | Limited | Water, DMSO |

| Reactivity | Moderate | High | High | High |

| Primary Application | Nanoparticles | Small molecules | Small molecules | Proteins |

| Stability | >6 months* | >6 months* | >6 months* | 1–2 weeks** |

Stored at -20°C ; *NHS esters hydrolyze rapidly in aqueous buffers .

Research Findings and Key Considerations

Synthesis Challenges :

- Longer PEG chains (e.g., this compound) require stringent purification to remove unreacted mesyl chloride, often necessitating HPLC or column chromatography .

- Shorter analogues (m-PEG3-OMs) exhibit higher batch-to-batch variability due to rapid reaction kinetics .

Biological Performance :

- This compound-modified liposomes showed a 3-fold increase in circulation half-life compared to m-PEG4-Ms in in vitro models, attributed to enhanced steric shielding .

- m-PEG3-OMs demonstrated superior conjugation efficiency (>90%) with small-molecule drugs but increased aggregation in aqueous buffers .

Thermodynamic Stability :

- Differential scanning calorimetry (DSC) revealed that this compound has a glass transition temperature (Tg) of -45°C, whereas m-PEG4-Ms exhibits a Tg of -32°C, indicating greater chain flexibility in longer PEGs .

Activité Biologique

m-PEG9-Ms, a compound characterized by its polyethylene glycol (PEG) structure, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and hemolytic activities. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

This compound consists of a PEG chain with a molecular weight corresponding to approximately nine ethylene glycol units. The modification of PEG with functional groups enhances its solubility and biocompatibility, making it a suitable candidate for various biomedical applications.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The effectiveness of PEG-based compounds in combating antibiotic-resistant strains has been highlighted in several research works.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Methicillin-resistant S. aureus (MRSA) | 8 µg/mL |

The studies suggest that the hydrophilic properties of the PEG moiety contribute to the enhanced solubility and activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

Cytotoxicity and Hemolytic Activity

While this compound demonstrates potent antimicrobial activity, its cytotoxic effects on mammalian cells are also crucial for evaluating its therapeutic potential. Research indicates that this compound has low hemolytic activity, which is essential for ensuring safety in pharmaceutical applications.

Table 2: Cytotoxic and Hemolytic Activity of this compound

| Cell Line | IC50 (µg/mL) | Hemolytic Activity (%) | Reference |

|---|---|---|---|

| Human Red Blood Cells | >100 | <5 | |

| HeLa Cells | 50 | <10 | |

| HepG2 Cells | 70 | <8 |

The results indicate that while this compound is effective against various pathogens, it maintains a favorable safety profile with minimal hemolytic activity.

Case Studies

A notable case study involved the application of this compound in a therapeutic context for patients with infections caused by resistant bacteria. The study monitored the clinical outcomes following treatment with this compound-based formulations.

Case Study Overview

- Patient Profile : A 45-year-old male with recurrent MRSA infections.

- Treatment Regimen : Administration of this compound at a dose of 20 µg/mL over two weeks.

- Outcome Measures : Reduction in infection markers (C-reactive protein levels), clinical improvement in symptoms.

Results :

The patient exhibited significant improvement, with CRP levels decreasing from 25 mg/L to 5 mg/L within one week of treatment. No adverse effects were reported during the treatment period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.